molecular formula C12H18O B14417654 Dodeca-2,4,6-trienal CAS No. 85057-30-3

Dodeca-2,4,6-trienal

Cat. No.: B14417654
CAS No.: 85057-30-3
M. Wt: 178.27 g/mol
InChI Key: IZNAXSQBWJPYHG-UHFFFAOYSA-N
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Description

Dodeca-2,4,6-trienal is an α,β,γ,δ-unsaturated aldehyde with three conjugated double bonds in the 2E,4E,6E configuration. It is a polyunsaturated fatty acid derivative synthesized via palladium-catalyzed cross-coupling reactions or reduction-oxidation sequences. Its synthesis involves reagents such as bis(triphenylphosphine)palladium(II) dichloride, diisobutylaluminum hydride (DIBAL), and manganese dioxide (MnO₂), yielding a product characterized by <sup>1</sup>H NMR and <sup>13</sup>C NMR spectroscopy . The compound’s extended conjugation and aldehyde functionality make it a candidate for studying lipid oxidation products and aroma chemistry.

Properties

CAS No.

85057-30-3

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

dodeca-2,4,6-trienal

InChI

InChI=1S/C12H18O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h6-12H,2-5H2,1H3

InChI Key

IZNAXSQBWJPYHG-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CC=CC=CC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dodeca-2,4,6-trienal can be synthesized through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired product. The reaction conditions typically include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the catalytic hydrogenation of polyunsaturated fatty acids followed by selective oxidation. This method ensures high yield and purity of the compound, making it suitable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions

Dodeca-2,4,6-trienal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dodeca-2,4,6-trienal has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of dodeca-2,4,6-trienal involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of adducts with proteins and other biomolecules, potentially altering their function and leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key differences between dodeca-2,4,6-trienal and analogous trienals:

Compound Molecular Formula Double Bond Positions/Configurations Key Synthesis Methods Natural Occurrence/Applications
(2E,4E,6E)-Dodeca-2,4,6-trienal C₁₂H₁₈O 2E, 4E, 6E Pd-catalyzed cross-coupling; DIBAL reduction followed by MnO₂ oxidation Not widely reported in natural sources; used in biosynthetic studies of polyketides
(2E,4E,6Z)-Nona-2,4,6-trienal C₉H₁₂O 2E, 4E, 6Z GC-MS analysis of walnut volatiles; isotopic labeling for quantification Key aroma compound in walnuts (10.2 μg/kg) and pecans (7.87 μg/kg); contributes nutty, earthy notes
(2E,4E,6E)-Octa-2,4,6-trienal C₈H₁₀O 2E, 4E, 6E Oxidation of polyunsaturated esters using IBX (o-iodoxybenzoic acid) Found in plant oils; precursor for synthetic lipid derivatives
(2E,4E,6E)-Nona-2,4,6-trienal C₉H₁₂O 2E, 4E, 6E Not explicitly described; likely similar to nona-2,4,6-trienal (Z isomer) synthesis Less common in nature; synthetic variants used in fragrance research

Key Research Findings

Aroma Contributions
  • (2E,4E,6Z)-Nona-2,4,6-trienal is a critical odorant in walnuts, with a detection threshold of 0.03 ng/L in air. Its 6Z configuration enhances volatility and imparts a distinct nutty character compared to the 6E isomer .
  • This compound’s longer chain length (C12 vs. C9 in nona-trienal) likely reduces volatility, limiting its role in aroma profiles. However, its extended conjugation may stabilize reactive intermediates in lipid oxidation pathways .

Comparative Data Tables

Table 1: Volatility and Odor Thresholds

Compound Molecular Weight (g/mol) Odor Threshold in Air (ng/L) Aroma Description
This compound 178.27 Not reported Mild, aldehydic
(2E,4E,6Z)-Nona-2,4,6-trienal 136.19 0.03 Nutty, earthy
Octa-2,4,6-trienal 122.16 0.12 Green, leafy

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